Methyl 3-(trifluoromethylsulfonyloxy)crotonate

Organic Synthesis Process Chemistry Procurement

Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS 133559-43-0), also named methyl (2Z)-3-{[(trifluoromethyl)sulfonyl]oxy}but-2-enoate, is an α,β-unsaturated ester featuring a β‑trifluoromethylsulfonyloxy (triflate) substituent. With a molecular formula of C₆H₇F₃O₅S and a molecular weight of 248.18 g/mol, it is commercially available with a typical purity specification of 98%.

Molecular Formula C6H7F3O5S
Molecular Weight 248.18 g/mol
CAS No. 133559-43-0
Cat. No. B145705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trifluoromethylsulfonyloxy)crotonate
CAS133559-43-0
Molecular FormulaC6H7F3O5S
Molecular Weight248.18 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3-
InChIKeyRSNDRPHGOLGQLG-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS 133559-43-0): Procurement-Ready α,β-Unsaturated Vinyl Triflate Building Block for Cross-Coupling and Medicinal Chemistry


Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS 133559-43-0), also named methyl (2Z)-3-{[(trifluoromethyl)sulfonyl]oxy}but-2-enoate, is an α,β-unsaturated ester featuring a β‑trifluoromethylsulfonyloxy (triflate) substituent . With a molecular formula of C₆H₇F₃O₅S and a molecular weight of 248.18 g/mol, it is commercially available with a typical purity specification of 98% . This compound belongs to the vinyl triflate class of electrophiles, which are widely employed as pseudohalide partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) . Its defined Z‑configuration provides a geometrically pure scaffold for stereoselective synthesis applications [1].

Why Generic Substitution of Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS 133559-43-0) Fails: Differentiating Leaving Group Reactivity and Structural Utility


Attempts to substitute Methyl 3-(trifluoromethylsulfonyloxy)crotonate with structurally similar crotonate derivatives or alternative pseudohalides often fail to deliver equivalent synthetic outcomes. The triflate (-OTf) leaving group is known to exhibit reactivity comparable to bromides (-Br) in oxidative addition steps of cross-coupling reactions, with a general reactivity order of -I > -Br ~ -OTf > -Cl [1]. However, alkenyl triflates like this compound offer distinct advantages: they can be synthesized with full stereochemical control over the E/Z‑configuration, which is often challenging to achieve with the corresponding vinyl halides [2]. Furthermore, while the core α,β-unsaturated ester structure is shared with methyl 3-bromocrotonate, the latter lacks the same combination of defined geometry, leaving group activity, and compatibility with mild, room-temperature cross-coupling conditions that characterize the triflate derivative [3].

Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS 133559-43-0): Product-Specific Quantitative Evidence for Scientific Procurement Decisions


Physical Property and Handling Differentiation: Methyl 3-(trifluoromethylsulfonyloxy)crotonate vs. Methyl 3-bromocrotonate

Methyl 3-(trifluoromethylsulfonyloxy)crotonate exhibits a predicted boiling point of 248.3 °C at 760 mmHg and a predicted density of 1.474 g/cm³ [1]. In contrast, the frequently considered alternative Methyl 3-bromocrotonate (CAS 35588-68-2) lacks reported experimental boiling point data and has a lower molecular weight of 179.01 g/mol [2]. The triflate derivative's higher molecular weight and distinct physical constants facilitate unambiguous identification and purity assessment via GC‑MS or LC‑MS, reducing analytical uncertainty in multi‑step synthetic sequences.

Organic Synthesis Process Chemistry Procurement

Cross-Coupling Reactivity Benchmarking: Vinyl Triflate vs. Vinyl Halide Performance in Palladium-Catalyzed Suzuki-Miyaura Reactions

Vinyl triflates are established to be highly reactive electrophiles in Suzuki-Miyaura couplings. A foundational study by Littke and Fu demonstrated that a diverse array of aryl and vinyl triflates undergo clean cross-coupling with arylboronic acids at room temperature using a Pd(OAc)₂/PCy₃ catalyst system, achieving yields typically in the 80-95% range [1]. This performance is comparable to that of vinyl bromides under optimized conditions, yet triflates offer the distinct advantage of enabling cross-coupling at ambient temperature without requiring elevated heat, which can be critical for thermally sensitive substrates [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis Reactivity

Leaving Group Reactivity Hierarchy: Quantifying -OTf Performance Relative to Halides and Other Pseudohalides

In palladium-catalyzed cross-couplings, the relative reactivity of electrophiles follows the order -I > -Br ~ -OTf > -Cl, as established through comparative oxidative addition studies [1]. The triflate group's reactivity is therefore directly comparable to bromide, which is a standard benchmark in the field. This equivalence means that Methyl 3-(trifluoromethylsulfonyloxy)crotonate can serve as a direct replacement for the corresponding vinyl bromide in existing synthetic protocols, while offering the benefits of a non-halogenated, stereochemically defined building block.

Mechanistic Chemistry Leaving Group Ability Oxidative Addition

Stereochemical Definition and Synthetic Accessibility: Advantages of the (Z)-Configuration in Methyl 3-(trifluoromethylsulfonyloxy)crotonate

The compound is specified as the (Z)-isomer, methyl (2Z)-3-{[(trifluoromethyl)sulfonyl]oxy}but-2-enoate . This is a direct consequence of the preferred method for synthesizing alkenyl triflates, which involves trapping enolates with triflating reagents such as Tf₂O or Comins' reagent. The extensive repertoire of stereoselective enolization methods for carbonyl compounds allows for full control over the E/Z-configuration, an advantage not always attainable with the corresponding vinyl halides [1].

Stereochemistry Vinyl Triflate Synthesis Building Block Utility

Procurement and Handling Reliability: Defined Storage Conditions and Commercial Availability of Methyl 3-(trifluoromethylsulfonyloxy)crotonate

The compound is commercially supplied with a specified storage temperature of 2-8 °C, and shipping is conducted at normal temperature, indicating a balance between stability and logistical practicality . This contrasts with some more reactive or less stable vinyl halides (e.g., vinyl iodides), which often require more stringent storage conditions (e.g., -20 °C under inert atmosphere) to prevent decomposition [1]. The availability of a defined storage protocol from a major supplier provides procurement confidence and simplifies inventory management.

Procurement Storage Stability Supply Chain

Methyl 3-(trifluoromethylsulfonyloxy)crotonate (CAS 133559-43-0): Evidence-Based Application Scenarios in Research and Industrial Synthesis


Medicinal Chemistry: Synthesis of β-Aryl/Aryl Crotonate Derivatives via Room-Temperature Suzuki-Miyaura Coupling

This vinyl triflate enables the rapid, parallel synthesis of diverse β-aryl-substituted crotonate libraries. Its room-temperature reactivity profile, as demonstrated for the triflate class , allows for the use of thermally sensitive boronic acid partners and simplifies reaction setup in multi-well plates. The defined (Z)-geometry ensures consistent stereochemical outcomes across a library of analogs , which is essential for structure-activity relationship (SAR) studies in drug discovery.

Process Chemistry: Scale-Up of Cross-Coupling Reactions with Predictable and Mild Conditions

For process development, the ability to conduct Suzuki couplings at ambient temperature translates to lower energy consumption and improved safety margins. The comparable reactivity of the triflate to bromide means that existing protocols for methyl 3-bromocrotonate can be adapted with minimal re-optimization, while benefiting from the stereochemical purity and defined physical properties of the triflate [1]. The specified storage condition of 2-8 °C also facilitates long-term storage of bulk inventory.

Natural Product Synthesis: Construction of Stereochemically Complex Intermediates via Heck or Sonogashira Couplings

Vinyl triflates are widely employed in Heck reactions and Sonogashira couplings for the synthesis of complex natural product frameworks. The (Z)-configured crotonate scaffold serves as a stereodefined electrophile for introducing an α,β-unsaturated ester moiety with precise geometry, a recurring motif in polyketide and terpenoid natural products. The predictable leaving group ability ensures efficient coupling with diverse alkenes and alkynes under palladium catalysis.

Analytical and Quality Control: Use as a Reference Standard for Method Development and Batch Validation

The compound's well-characterized physical properties, including a predicted boiling point of 248.3 °C and density of 1.474 g/cm³ , make it a suitable reference material for calibrating GC‑MS or LC‑MS methods. The 98% purity specification and defined (Z)-isomer content provide a reliable benchmark for assessing the quality of custom-synthesized batches or for verifying the identity of this building block in incoming raw material inspection.

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